molecular formula C33H50O5 B12822087 (R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid

(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid

Cat. No.: B12822087
M. Wt: 526.7 g/mol
InChI Key: RWIALJIVPUCERT-UHFFFAOYSA-N
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Description

Dehydropachymic acid is a triterpenoid compound isolated from the sclerotia of the fungus Poria cocos. It is one of the major bioactive components found in this medicinal fungus, which has been used in traditional Chinese medicine for centuries. Dehydropachymic acid has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydropachymic acid is primarily obtained through the extraction and isolation from the sclerotia of Poria cocos. The extraction process typically involves the use of organic solvents such as chloroform, methanol, or ethanol. The isolated compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography .

Industrial Production Methods

Industrial production of dehydropachymic acid involves large-scale cultivation of Poria cocos, followed by extraction and purification processes. The fermentation of Poria cocos mycelia has also been explored as a method to produce higher yields of dehydropachymic acid. This method involves the use of specific growth media and controlled fermentation conditions to optimize the production of the desired triterpenoid compounds .

Chemical Reactions Analysis

Types of Reactions

Dehydropachymic acid undergoes various chemical reactions, including:

    Oxidation: Dehydropachymic acid can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in dehydropachymic acid.

    Substitution: Substitution reactions can introduce new functional groups into the dehydropachymic acid molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

Dehydropachymic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Dehydropachymic acid is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:

    Pachymic Acid: Another triterpenoid from Poria cocos with similar bioactivities.

    Dehydrotumulosic Acid: A structurally related compound with distinct biological effects.

    Polyporenic Acid C: Another triterpenoid with comparable properties.

These compounds share structural similarities but differ in their specific bioactivities and mechanisms of action, highlighting the uniqueness of dehydropachymic acid.

Properties

IUPAC Name

2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIALJIVPUCERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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